molecular formula C26H27ClN2O8 B11212136 Diethyl 4-(4-chloro-3-nitrophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-chloro-3-nitrophenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11212136
M. Wt: 531.0 g/mol
InChI Key: YRTDRYYPLFAGGP-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the ethyl, chloro, nitro, and methoxy substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols.

Scientific Research Applications

3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate .

Comparison with Similar Compounds

Similar compounds to 3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological activities .

Properties

Molecular Formula

C26H27ClN2O8

Molecular Weight

531.0 g/mol

IUPAC Name

diethyl 4-(4-chloro-3-nitrophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H27ClN2O8/c1-5-36-25(30)18-14-28(13-16-7-10-22(34-3)23(11-16)35-4)15-19(26(31)37-6-2)24(18)17-8-9-20(27)21(12-17)29(32)33/h7-12,14-15,24H,5-6,13H2,1-4H3

InChI Key

YRTDRYYPLFAGGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OCC)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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